Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-5-aminobenzoic acid with phenylthioxomethyl chloride to form the intermediate 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid. This intermediate is then esterified with cyclohexanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomethyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thioxomethyl group may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, propyl ester
Uniqueness
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester is unique due to its cyclohexyl ester group, which can influence its physical and chemical properties. This structural variation can affect its solubility, stability, and reactivity compared to similar compounds with different ester groups.
Properties
CAS No. |
178870-19-4 |
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Molecular Formula |
C20H20ClNO2S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
cyclohexyl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO2S/c21-18-12-11-15(22-19(25)14-7-3-1-4-8-14)13-17(18)20(23)24-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,22,25) |
InChI Key |
CSUKNUVOKLRZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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